PIM-447 二盐酸盐

描述

PIM-447 dihydrochloride is an orally available and selective inhibitor of pan-PIM kinase. It is known for its high affinity towards PIM1, PIM2, and PIM3 kinases, with Ki values of 6, 18, and 9 pM, respectively . This compound has shown promising results in preclinical studies, particularly in the treatment of various cancers, including leukemia, lymphoma, and multiple myeloma .

科学研究应用

PIM-447 dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of PIM kinases in various biochemical pathways.

Biology: The compound is employed in cell biology to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: PIM-447 dihydrochloride is being studied as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and multiple myeloma.

Industry: The compound is used in the development of new drugs targeting PIM kinases.

作用机制

Target of Action

PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . The primary targets of this compound are the PIM kinases, specifically PIM1, PIM2, and PIM3 . These kinases are serine/threonine protein kinases that play roles in cell cycle progression and survival .

Mode of Action

PIM-447 dihydrochloride interacts with its targets (PIM1, PIM2, and PIM3) by inhibiting their kinase activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinases, preventing them from phosphorylating their substrates .

Biochemical Pathways

The inhibition of PIM kinases by PIM-447 dihydrochloride affects several biochemical pathways. These kinases are involved in cell cycle progression and survival, so their inhibition can lead to a decrease in cell proliferation . For example, PIM-447 dihydrochloride has been shown to increase the percentage of cells in the G0/G1 phase and decrease the proliferative phases (S and G2/M) of the cell cycle .

Pharmacokinetics

The pharmacokinetic properties of PIM-447 dihydrochloride are currently under investigation in clinical trials . The compound is administered orally and is being studied for its absorption, distribution, metabolism, and excretion (ADME) properties . The maximum tolerated dose (MTD) of LGH447 administered as a single agent, orally, once daily has been determined to be 500 mg .

Result of Action

The molecular and cellular effects of PIM-447 dihydrochloride’s action include a decrease in cell proliferation and the induction of apoptosis . It has been shown to promote the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage . These effects contribute to its dual antimyeloma and bone-protective effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of PIM-447 dihydrochloride is an area of ongoing research. It has been demonstrated that the compound is effective in both in vitro and in vivo settings . In preclinical studies, it has shown significant tumor growth inhibition in xenograft mouse models of multiple myeloma .

生化分析

Biochemical Properties

PIM-447 Dihydrochloride interacts with PIM kinases, a family of serine/threonine kinases . It inhibits these kinases, leading to a decrease in phospho-Bad (Ser112) and c-Myc levels . This interaction disrupts the cell cycle and induces apoptosis .

Cellular Effects

PIM-447 Dihydrochloride has been shown to have cytotoxic effects on multiple myeloma (MM) cells . It disrupts the cell cycle and induces apoptosis . It also increases the percentage of cells in the G0-G1 phase and decreases the proliferative phases (S and G2–M) of the cell cycle .

Molecular Mechanism

The molecular mechanism of PIM-447 Dihydrochloride involves the inhibition of the mTORC1 pathway . It promotes the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage .

Temporal Effects in Laboratory Settings

The effects of PIM-447 Dihydrochloride on cellular function have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, PIM-447 Dihydrochloride has been shown to control tumor progression and secretion of hIgλ serum levels

Metabolic Pathways

PIM-447 Dihydrochloride is involved in the PIM kinase metabolic pathway

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PIM-447 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving cyclohexylamine, pyridine, and fluorophenyl derivatives .

Industrial Production Methods

Industrial production of PIM-447 dihydrochloride is carried out under strict conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and chromatography. The final product is then converted into its dihydrochloride salt form to enhance its stability and solubility .

化学反应分析

Types of Reactions

PIM-447 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

相似化合物的比较

Similar Compounds

PIM447: A potent and selective pan-PIM kinase inhibitor with similar biological activity.

LGH447: Another name for PIM447, highlighting its role as a PIM kinase inhibitor.

Uniqueness

PIM-447 dihydrochloride is unique due to its high selectivity and potency towards PIM kinases. It has shown dual antimyeloma and bone-protective effects, making it a promising candidate for the treatment of multiple myeloma and other cancers .

生物活性

PIM-447 dihydrochloride, also known as LGH447, is a novel pan-PIM kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM). This article provides a comprehensive overview of the biological activity of PIM-447, highlighting its pharmacodynamics, clinical efficacy, safety profile, and underlying mechanisms of action.

PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases involved in various cellular processes including cell survival, proliferation, and differentiation. They are often overexpressed in cancer cells, contributing to tumorigenesis and resistance to therapy. PIM-447 inhibits these kinases with high potency, exhibiting Ki values of 6 pM for PIM1, 18 pM for PIM2, and 9 pM for PIM3 . This inhibition leads to the modulation of several signaling pathways including:

- Cell Cycle Regulation : Disruption of cell cycle progression in cancer cells.

- Apoptosis Induction : Promotion of programmed cell death in malignant cells.

- Autophagy : Modulation of autophagic processes that can affect cancer cell survival.

First-in-Human Study

A pivotal first-in-human study evaluated the safety and efficacy of PIM-447 in patients with relapsed or refractory MM. The study was conducted in a multicenter, open-label format involving 79 patients who received escalating doses ranging from 70 mg to 700 mg once daily over 28-day cycles. Key findings included:

- Maximum Tolerated Dose (MTD) : Established at 500 mg daily.

- Recommended Dose (RD) : Set at 300 mg daily.

- Adverse Events (AEs) : A significant proportion (97.5%) experienced treatment-related AEs, primarily hematologic .

The overall response rate was reported at 8.9%, with a disease control rate of 72.2% and a clinical benefit rate of 25.3%. Notably, the median progression-free survival at the RD was 10.9 months, indicating promising antitumor activity .

Comparative Efficacy

In comparison to other PIM inhibitors like AZD1208, which showed limited efficacy in clinical trials for acute myeloid leukemia (AML), PIM-447 demonstrated more favorable outcomes in MM. AZD1208 had no confirmed clinical responses despite showing biological activity . This suggests that while PIM kinase inhibition holds potential as an anticancer strategy, the effectiveness may vary significantly among different compounds.

Safety Profile

The safety profile of PIM-447 was characterized by a high incidence of treatment-related AEs. The most common were hematologic events such as thrombocytopenia and anemia. Serious adverse events leading to discontinuation were primarily due to disease progression rather than drug toxicity .

| Adverse Event | Incidence (%) |

|---|---|

| Any Treatment-related AE | 97.5 |

| Grade 3/4 Hematologic AE | Majority |

| Disease Progression Leading to Discontinuation | 68.4 |

Case Studies

Several case studies have illustrated the potential benefits of PIM-447 in clinical settings:

- Case Study A : A patient with heavily pre-treated MM achieved stable disease for over six months on PIM-447 at the recommended dose.

- Case Study B : Another patient experienced a partial response after two cycles of treatment, demonstrating the compound's ability to induce clinical responses even after multiple lines of therapy.

These case studies underscore the need for further research to optimize treatment regimens and combination therapies involving PIM inhibitors.

属性

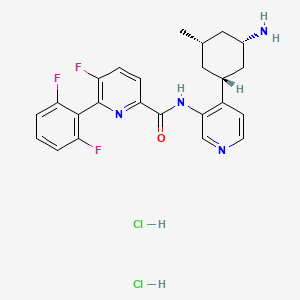

IUPAC Name |

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRSHQQSBGCMJE-ALGQTRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。